Cas no 54081-33-3 ((2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one)
Il composto (2E)-1-(2,3,4,5,6-pentafluorofenil)-3-fenilprop-2-en-1-one è un chetone α,β-insaturo caratterizzato dalla presenza di un gruppo pentafluorofenilico e di un fenile in posizione trans rispetto al doppio legame carbonilico. La struttura elettron-deficiente del gruppo pentafluorofenilico conferisce al composto una reattività particolarmente elevata in reazioni di addizione nucleofila, rendendolo un intermedio versatile in sintesi organiche. L'elevata stabilità termica e la buona solubilità in solventi organici polari ne facilitano l'utilizzo in condizioni di reazione diverse. La presenza simultanea di unità aromatiche fluorurate e non fluorurate offre interessanti proprietà elettroniche per applicazioni in materiali funzionali. La geometria molecolare rigidamente planare favorisce interazioni π-π stacking in sistemi supramolecolari.
54081-33-3 structure
Product Name:(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one
Numero CAS:54081-33-3
MF:C15H7F5O
MW:298.207501649857
CID:4028727
PubChem ID:6285414
Update Time:2025-07-19
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propen-1-one, 1-(pentafluorophenyl)-3-phenyl-, (2E)-
- (E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one
- SCHEMBL1026628
- (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one
- F0415-0066
- AKOS001482461
- DTXSID501183822
- (E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one
- 54081-33-3
-
- Inchi: 1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)9(21)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
- Chiave InChI: LBHOSKBIBWDCFT-VOTSOKGWSA-N
- Sorrisi: C(C1=C(F)C(F)=C(F)C(F)=C1F)(=O)/C=C/C1=CC=CC=C1
Proprietà calcolate
- Massa esatta: 298.04170565Da
- Massa monoisotopica: 298.04170565Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 378
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 17.1Ų
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0415-0066-2μmol |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-5μmol |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-10μmol |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-20μmol |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-1mg |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-2mg |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-3mg |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-4mg |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-5mg |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0415-0066-10mg |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one |
54081-33-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one Letteratura correlata
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Matthew A. Barrett,Marcus Trapp,Wiebke Lohstroh,Tilo Seydel,Jacques Ollivier,Matthias Ballauff,Norbert A. Dencher,Thomas Hauß Soft Matter, 2016,12, 1444-1451
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
54081-33-3 ((2E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti